molecular formula C21H19N5O2 B4910880 N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B4910880
M. Wt: 373.4 g/mol
InChI Key: KECIZXKNNVVDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety allows it to bind to specific sites on proteins, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific combination of benzimidazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-10-14(2)25-21(28)18(13)20(27)23-11-15-6-5-9-22-19(15)26-12-24-16-7-3-4-8-17(16)26/h3-10,12H,11H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECIZXKNNVVDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.